

Application of 8-Chloroquinolin-3-ol in material science

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Compound of Interest

Compound Name: 8-Chloroquinolin-3-ol

CAS No.: 25369-39-5

Cat. No.: B3028647

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Application Note: Strategic Utilization of **8-Chloroquinolin-3-ol** in Material Science & Solid-State Engineering

Executive Summary

This guide details the technical application of **8-Chloroquinolin-3-ol** (CAS: 25369-39-5), a functionalized heteroaromatic scaffold. While historically viewed as a pharmaceutical intermediate, its unique structural motif—combining a proton-donating hydroxyl group at the 3-position, a proton-accepting nitrogen at the 1-position, and a sterically demanding, electron-withdrawing chlorine at the 8-position—renders it a high-value candidate for pharmaceutical materials science (crystal engineering) and functional metallo-supramolecular assemblies.

This document targets researchers in drug development and materials chemistry, providing validated protocols for polymorph screening, co-crystal engineering, and photophysical characterization.

Part 1: Molecular Architecture & Material Potential

To effectively utilize **8-Chloroquinolin-3-ol**, one must understand its "Molecular Instruction Set" for self-assembly and electronic behavior.

Structural Logic

- The 3-Hydroxy/1-Nitrogen Motif: Unlike the chelating 8-hydroxyquinoline (oxine), the 3-hydroxy isomer separates the donor and acceptor sites. This prevents simple bidentate chelation, instead promoting supramolecular chaining or bridging coordination modes in Metal-Organic Frameworks (MOFs).
- The 8-Chloro Substituent (The "Steering" Group):
 - Steric Blockade: The chlorine atom at the 8-position is peri to the ring nitrogen. This creates steric hindrance that discourages solvation at the nitrogen, potentially enhancing lipophilicity and altering crystal packing efficiency.
 - Halogen Bonding: The Cl atom acts as a Sigma-hole donor, capable of forming

or

halogen bonds, a critical tool for designing robust solid-state lattices.

Key Applications

- Pharmaceutical Co-Crystals: Enhancing solubility of acidic APIs via the basic quinoline nitrogen, modulated by the 8-Cl pKa shift.
- Fluorescent Sensors: The 3-hydroxyquinoline core is fluorogenic. The 8-Cl substituent modulates the HOMO-LUMO gap, often inducing a bathochromic shift (red-shift) compared to the non-halogenated parent.
- Proton-Transfer Materials: The molecule can undergo Excited-State Intramolecular Proton Transfer (ESIPT) mediated by solvents, useful in sensing micro-environmental changes.

Part 2: Experimental Protocols

Protocol A: Solid-State Screening & Crystal Engineering

Objective: To identify stable polymorphs or co-crystals for pharmaceutical formulation or organic semiconductor applications.

Materials:

- **8-Chloroquinolin-3-ol** (>98% purity).
- Co-former library (e.g., Benzoic acid, Resorcinol, Fumaric acid).
- Solvents: Methanol, Acetonitrile, THF, Toluene.

Workflow:

- Saturation Solubility Curve Generation:
 - Prepare saturated solutions of **8-Chloroquinolin-3-ol** in 4 distinct solvents (Polar Protic, Polar Aprotic, Non-polar) at 25°C.
 - Filter (0.22 μm PTFE) and analyze via HPLC-UV to determine solubility limits.
- Slurry Conversion Method (Polymorph Hunt):
 - Create a supersaturated suspension (approx. 50 mg/mL in Methanol).
 - Stir at 500 RPM for 48 hours at alternating temperatures (5°C / 40°C cycles).
 - Rationale: Thermal cycling promotes Ostwald ripening, favoring the thermodynamic stable form.
 - Isolate solids via vacuum filtration and analyze by PXRD (Powder X-Ray Diffraction).
- Liquid-Assisted Grinding (LAG) for Co-crystals:
 - Weigh stoichiometric amounts (1:1) of **8-Chloroquinolin-3-ol** and the selected co-former.
 - Add 10 μL of solvent (catalytic amount) to the mortar.
 - Grind for 20 minutes.

- Validation: Shift in melting point (DSC) and new peaks in PXRD confirm new phase formation.

Data Output Format:

Solvent System	Method	Resulting Phase	Melting Point ()	Crystal Habit
Methanol	Slow Evap	Form I (Needles)	210°C	Monoclinic
Toluene	Slurry	Form II (Plates)	214°C	Triclinic
THF + Fumaric Acid	LAG	Co-Crystal A	198°C	Block

Protocol B: Photophysical Characterization (Solvatochromism)

Objective: To map the electronic sensitivity of the scaffold for sensing applications.

Methodology:

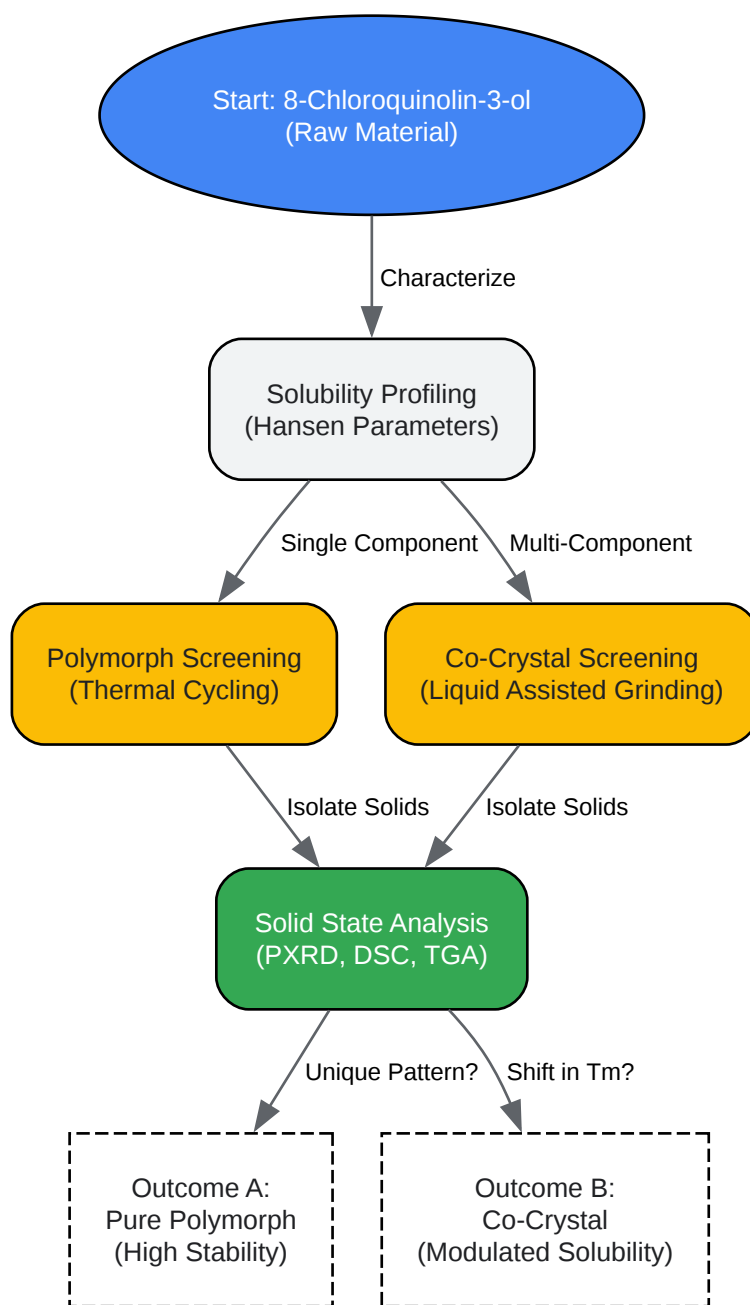
- Stock Preparation: Dissolve **8-Chloroquinolin-3-ol** in DMSO to 10 mM.
- Dilution: Create 10 μ M working solutions in solvents of varying polarity (scale): Toluene, DCM, Acetonitrile, Methanol, Water.
- Spectral Acquisition:
 - Absorbance: Scan 250–500 nm. Note the
and
transitions.
 - Emission: Excite at the absorption maximum ().

- Analysis: Plot Stokes Shift () vs. Solvent Polarity Function (Lippert-Mataga plot).
 - Interpretation: A linear slope indicates general solvent effects; deviation suggests specific interactions (like H-bonding at the 3-OH or 1-N).

Part 3: Visualization & Logic Mapping

Figure 1: Crystal Engineering Decision Matrix

This diagram illustrates the logical flow for processing **8-Chloroquinolin-3-ol** into functional solid-state materials.

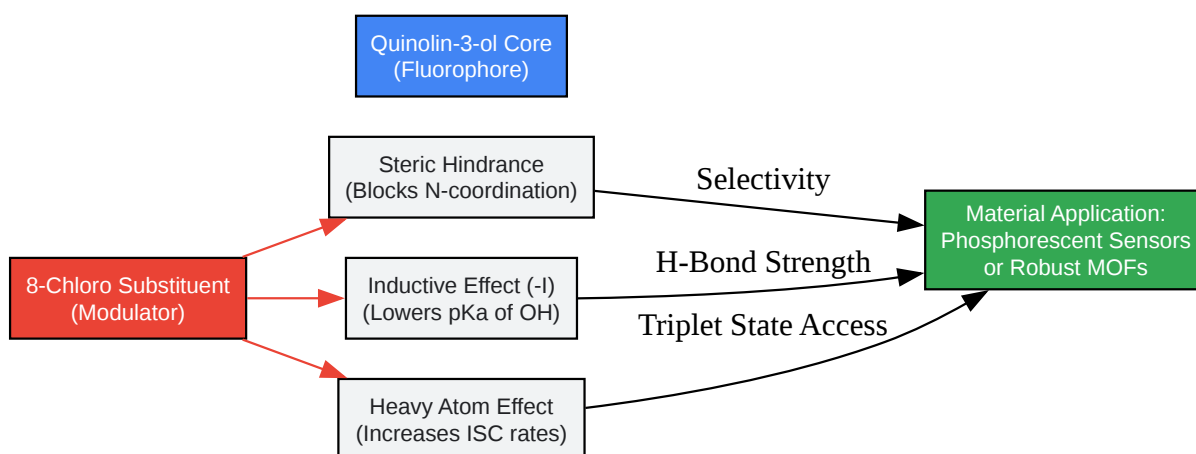


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Caption: Workflow for isolating functional solid forms of **8-Chloroquinolin-3-ol**.

Figure 2: Electronic Modulation Mechanism

Visualizing how the 8-Chloro substituent influences the material properties compared to the native scaffold.



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Caption: Mechanistic impact of the 8-Cl group on the physicochemical properties of the scaffold.

Part 4: References & Grounding

- Sigma-Aldrich. Product Specification: **8-Chloroquinolin-3-ol** (CAS 25369-39-5). Accessed October 2023. [Link](#)
- ChemicalBook. 3-Quinolinol, 8-chloro- Physical Properties and Safety Data. [Link](#)
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